
trans Resveratrol 3-Sulfate Sodium Salt
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Overview
Description
trans-Resveratrol 3-Sulfate Sodium Salt (CAS 858127-11-4) is a sulfated metabolite of the polyphenol trans-resveratrol. Its molecular formula is C₁₄H₁₁NaO₆S, with a molecular weight of 330.29 g/mol. This compound is synthesized via sulfation of the parent resveratrol molecule at the 3-hydroxy position, forming a sodium salt to enhance stability and solubility . It is hygroscopic and requires storage at -20°C under inert atmosphere to prevent degradation . As a major metabolite, it is detected in human biological fluids and tissues, particularly in prostate tissue after oral resveratrol administration, where it dominates over unconjugated resveratrol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol-3-O-Sulfate (sodium salt) typically involves the sulfation of resveratrol. One common method includes reacting resveratrol with sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) at low temperatures . The reaction is followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of Resveratrol-3-O-Sulfate (sodium salt) may involve similar sulfation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Resveratrol-3-O-Sulfate (sodium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it back to resveratrol under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include various resveratrol derivatives and oxidative products, which can have different biological activities and properties .
Scientific Research Applications
Chemical Applications
Trans Resveratrol 3-Sulfate Sodium Salt serves as a model compound in the study of sulfation reactions and the behavior of polyphenolic sulfates. Its unique chemical properties enable researchers to investigate the mechanisms of sulfation, which is crucial for understanding drug metabolism and interactions within biological systems.
The biological implications of this compound are extensive. It exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6 in human leukemic monocyte lymphoma cells (U-937) when treated with lipopolysaccharide (LPS) . This modulation of inflammatory responses suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Study: Anti-Cancer Activity
Research indicates that this compound can inhibit the growth of colorectal adenocarcinoma cells (Caco-2) in a dose-dependent manner, with concentrations ranging from 10 to 100 µM demonstrating significant effects . This suggests its utility as a potential chemotherapeutic agent.
Medical Applications
This compound has been researched for its therapeutic potential in various medical conditions:
- Cardiovascular Health : It enhances nitric oxide signaling and inhibits vascular NADH/NADPH oxidase activity, contributing to vasorelaxation and improved endothelial function .
- Neuroprotection : In models of neurodegenerative diseases such as Alzheimer's, it has been shown to reduce amyloid-beta plaque formation and improve cognitive function .
- Metabolic Disorders : The compound may play a role in modulating lipid metabolism and improving insulin sensitivity, indicating potential benefits for metabolic syndrome management .
Table 2: Summary of Medical Applications
Industrial Applications
In the nutraceutical industry, this compound is valued for its antioxidant properties. It is incorporated into functional foods and dietary supplements aimed at promoting health and preventing diseases related to oxidative stress.
Case Study: Nutraceutical Development
A study demonstrated that encapsulating resveratrol into nanoparticles improved its bioavailability and antioxidant effects in vitro. This approach highlights the potential for developing enhanced delivery systems for this compound in functional food applications .
Mechanism of Action
Resveratrol-3-O-Sulfate (sodium salt) exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Cell Signaling Modulation: It affects various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Comparison with Similar Compounds
Structural and Chemical Comparisons
Table 1: Key Properties of trans-Resveratrol 3-Sulfate Sodium Salt and Analogs
Functional Differences in Conjugation
- Sulfation vs. Glucuronidation :
- Sulfates : Higher polarity limits membrane permeability but enhances aqueous solubility. Sulfated bile acids (e.g., lithocholic acid 3-sulfate sodium salt) demonstrate strong transporter inhibition, suggesting sulfates may modulate cellular uptake of other compounds .
- Glucuronides : Generally more stable than sulfates, with longer plasma half-lives. However, both conjugates are substrates for efflux transporters like MRP2, influencing their tissue distribution .
Research Implications
- Therapeutic Potential: Sulfated resveratrol metabolites may contribute to prostate cancer prevention by modulating intracellular signaling pathways, though their direct efficacy requires further study .
- Analytical Challenges : Quantifying sulfated metabolites necessitates advanced techniques like HPLC-UV or LC-MS/MS due to their polarity and low abundance in biological matrices .
Biological Activity
Trans Resveratrol 3-Sulfate Sodium Salt (TR3S) is a sulfate-conjugated derivative of resveratrol, a polyphenolic compound known for its potential health benefits. This article explores the biological activity of TR3S, focusing on its mechanisms of action, cellular effects, and implications for health based on diverse research findings.
Overview of this compound
- Chemical Structure : TR3S is a sodium salt of trans-resveratrol sulfate, with the molecular formula C14H11NaO6S.
- Source : It is formed as a metabolite during the metabolism of resveratrol in the liver and intestines, primarily through sulfation processes.
TR3S exhibits several biological activities that are critical for its therapeutic potential:
- Anti-inflammatory Effects : TR3S has been shown to significantly reduce the expression of pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6 in U-937 cells. Specifically, a concentration of 1 µM resulted in reductions of 61.2%, 76.6%, and 42.2%, respectively. This suggests a strong anti-inflammatory mechanism that may be beneficial in conditions characterized by chronic inflammation.
- Antioxidant Activity : The compound demonstrates notable antioxidant properties, as evidenced by its performance in Trolox assays, which measure the ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress.
- Cell Growth Inhibition : TR3S has been shown to inhibit the growth of Caco-2 colorectal adenocarcinoma cells in a dose-dependent manner at concentrations ranging from 10 to 100 µM. This indicates potential applications in cancer therapy.
Pharmacokinetics
The pharmacokinetics of TR3S reveal important insights into its bioavailability and metabolism:
- Absorption and Metabolism : After oral administration, resveratrol is rapidly absorbed and undergoes extensive metabolism to form sulfate and glucuronide conjugates. TR3S is one of the primary metabolites detected in serum following resveratrol intake .
- Bioavailability Challenges : Despite its beneficial properties, factors such as low water solubility and rapid hepatic metabolism may limit the bioavailability of TR3S, posing challenges for its therapeutic use.
TR3S interacts with various biochemical pathways:
- Enzyme Interactions : It has been shown to bind to mitochondrial proteins such as mitoNEET, influencing metabolic pathways related to energy production and apoptosis.
- Gene Expression Modulation : The compound can alter gene expression profiles associated with inflammation and cancer cell proliferation, further supporting its role as a bioactive compound .
Case Studies and Research Findings
Several studies highlight the biological activity and therapeutic potential of TR3S:
- Inflammatory Bowel Disease (IBD) : A meta-analysis indicated that resveratrol (and by extension its metabolites like TR3S) significantly improves histopathological indices in IBD models. Higher doses (>80 mg/kg) were associated with better outcomes compared to lower doses .
- Cancer Research : Research demonstrated that TR3S inhibits nitric oxide production in macrophages and down-regulates iNOS expression, which is crucial for cancer progression . Additionally, it showed potential in inhibiting COX-1 and COX-2 activities, which are involved in inflammation and cancer .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key chemical properties of trans-Resveratrol 3-Sulfate Sodium Salt that influence experimental design?
- Answer : The compound has a molecular formula of C14H11NaO6S, a molecular weight of 330.29 g/mol, and a solubility profile dependent on polar solvents like ethanol, methanol, or DMSO . Stability requires storage at 2–8°C to prevent degradation . Analytical methods such as chromatography (HPLC) and mass spectrometry are critical for purity validation .
Q. How should researchers prepare stock solutions of trans-Resveratrol 3-Sulfate Sodium Salt for in vitro studies?
- Answer : Dissolve the compound in ethanol, methanol, or DMSO at concentrations ≤10 mM to avoid solvent toxicity. Validate solubility using spectrophotometric analysis (e.g., UV-Vis at 306 nm for resveratrol derivatives). Centrifuge insoluble particles and filter sterilize (0.22 µm) for cell culture applications .
Q. What analytical techniques are recommended for quantifying trans-Resveratrol 3-Sulfate Sodium Salt in biological matrices?
- Answer : Use LC-MS/MS for high specificity, leveraging the compound’s sulfate moiety for fragmentation patterns. For low-cost alternatives, HPLC-UV with C18 columns and mobile phases (e.g., acetonitrile/0.1% formic acid) achieves baseline separation. Validate recovery rates using spiked plasma or tissue homogenates .
Advanced Research Questions
Q. How does sulfation impact the bioavailability and bioactivity of Resveratrol metabolites?
- Answer : Sulfation reduces passive diffusion across cell membranes due to increased hydrophilicity, but enhances systemic circulation via active transport (e.g., OATP transporters). trans-Resveratrol 3-Sulfate retains partial antioxidant activity but may require desulfation by tissue sulfatases for full activation . Comparative studies should include both sulfated and aglycone forms in parallel assays .
Q. What experimental strategies resolve discrepancies in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?
- Answer :
- Dose optimization : Test a wide range (0.1–100 µM) to identify biphasic responses.
- Cell line specificity : Compare primary cells (e.g., hepatocytes) vs. immortalized lines (e.g., HepG2), as metabolic enzyme expression varies .
- Redox environment : Control intracellular glutathione levels using inhibitors (e.g., BSO) or precursors (e.g., NAC) to contextualize oxidative effects .
Q. How can researchers address instability of sulfated Resveratrol derivatives in long-term studies?
- Answer : Stabilize solutions with antioxidants (e.g., 0.1% ascorbic acid) or Tris buffer (pH 7.4) to prevent hydrolysis. For in vivo studies, use deuterated analogs (e.g., D5-isotopes) to track degradation pathways via mass spectrometry .
Q. What mechanisms explain the neuroprotective effects of trans-Resveratrol 3-Sulfate Sodium Salt observed in vitro but not in vivo?
- Answer : The blood-brain barrier limits sulfate conjugate penetration. Use intracerebroventricular administration or co-administration with efflux transporter inhibitors (e.g., probenecid). Alternatively, assess peripheral effects via vagal nerve signaling or gut-brain axis modulation .
Q. How do researchers validate the role of trans-Resveratrol 3-Sulfate in steroidogenesis or hormone regulation?
- Answer :
- Isotope tracing : Use 14C-labeled compounds to track incorporation into steroid precursors.
- Enzyme inhibition : Co-treat with sulfatase inhibitors (e.g., STX64) to isolate sulfate-specific effects .
- Transcriptomics : Compare gene expression profiles (e.g., CYP19A1, HSD3B1) in sulfated vs. non-sulfated resveratrol-treated cells .
Q. Methodological Challenges & Solutions
Q. Why do batch-to-batch variations in trans-Resveratrol 3-Sulfate Sodium Salt purity affect experimental reproducibility?
- Answer : Residual solvents (e.g., DMSO) or incomplete sulfation alter bioactivity. Require suppliers to provide NMR and HPLC purity certificates (>98%). Include in-house validation via 1H-NMR (δ 6.5–7.5 ppm for aromatic protons) .
Q. How to optimize protocols for detecting sulfate metabolites in pharmacokinetic studies?
- Answer : Use enzymatic hydrolysis (e.g., Helix pomatia sulfatase) followed by LC-MS to quantify free vs. conjugated resveratrol. Account for matrix effects by spiking internal standards (e.g., D4-resveratrol) .
Properties
CAS No. |
858127-11-4 |
---|---|
Molecular Formula |
C14H12NaO6S |
Molecular Weight |
331.30 g/mol |
IUPAC Name |
sodium;[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate |
InChI |
InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/b2-1+; |
InChI Key |
KXNGTEOOWGJPRO-TYYBGVCCSA-N |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)[O-])O)O.[Na+] |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na] |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na] |
Synonyms |
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1-(Hydrogen Sulfate) Monosodium Salt; _x000B_ |
Origin of Product |
United States |
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